molecular formula C20H21N3O3S3 B3309192 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941914-86-9

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3309192
CAS No.: 941914-86-9
M. Wt: 447.6 g/mol
InChI Key: SRWPEHOKALDVFF-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a cyclopentyl(methyl)sulfamoyl group and a thiophen-2-yl-1,3-thiazol-2-yl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis techniques. The preparation methods often include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Cyclopentyl(methyl)sulfamoyl Group: This step can be achieved through sulfonation reactions, where a cyclopentyl(methyl)sulfonyl chloride reacts with the benzamide.

    Attachment of the Thiophen-2-yl-1,3-thiazol-2-yl Moiety: This step involves the formation of the thiazole ring, which can be synthesized through cyclization reactions involving thiourea and α-haloketones, followed by coupling with the benzamide core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Chemical Research: It serves as a model compound in the study of complex organic synthesis and reaction mechanisms.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can be compared with similar compounds such as:

    Benzamide Derivatives: Compounds with similar benzamide cores but different substituents, which may exhibit different biological activities.

    Thiazole Derivatives: Compounds with thiazole rings that may have different substituents or additional functional groups, affecting their chemical and biological properties.

    Sulfonamide Derivatives: Compounds with sulfonamide groups that may have different alkyl or aryl substituents, influencing their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S3/c1-23(15-5-2-3-6-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17(13-28-20)18-7-4-12-27-18/h4,7-13,15H,2-3,5-6H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWPEHOKALDVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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